5,5'-Bis(2-(4-(benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-(3,3'-biindoline)-2,2'-dione
Description
Historical Context and Discovery
The discovery of 5,5'-Bis(2-(4-(benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-(3,3'-biindoline)-2,2'-dione emerged from the systematic analysis of ziprasidone hydrochloride during pharmaceutical scale-up processes. During the commercial development of ziprasidone hydrochloride, an atypical antipsychotic medication, analytical chemists observed the presence of an unknown impurity through High-Performance Liquid Chromatography with Ultraviolet detection analysis. This discovery was not incidental but resulted from rigorous quality control procedures mandated by International Committee for Harmonization guidelines for pharmaceutical impurity profiling.
The identification process represented a significant analytical challenge due to the compound's complex molecular structure and its presence at relatively low concentrations. Researchers employed preparative High-Performance Liquid Chromatography to isolate sufficient quantities of the impurity for comprehensive structural elucidation. The isolation process required enriched samples to obtain adequate material for detailed spectroscopic analysis, highlighting the sophisticated analytical techniques necessary for pharmaceutical impurity characterization.
The historical significance of this discovery extends beyond mere analytical chemistry, as it represents the evolution of pharmaceutical quality control standards. The compound's identification coincided with increasingly stringent regulatory requirements for impurity profiling in pharmaceutical products, particularly for psychoactive medications where purity standards are exceptionally rigorous. This discovery contributed to the broader understanding of dimeric impurity formation in pharmaceutical synthesis, providing insights that have influenced manufacturing processes and quality control protocols across the pharmaceutical industry.
Significance in Pharmaceutical Chemistry
The significance of this compound in pharmaceutical chemistry extends far beyond its role as a simple impurity. This compound exemplifies the complex challenges faced in modern pharmaceutical manufacturing, where trace-level impurities can significantly impact product quality and regulatory compliance. The compound's dimeric structure represents a class of pharmaceutical impurities that form through specific chemical mechanisms during active pharmaceutical ingredient synthesis.
From a regulatory perspective, this compound has become a critical benchmark for ziprasidone quality assessment. Both the European Pharmacopoeia and United States Pharmacopeia have established specific monographs and reference standards for this impurity, designating it as European Pharmacopoeia Impurity D and Related Compound C, respectively. These official recognitions underscore the compound's importance in pharmaceutical quality control and its role in ensuring product consistency across different manufacturing sites and processes.
The analytical methodologies developed for this compound's detection and quantification have contributed to advances in pharmaceutical analytical chemistry. Sophisticated techniques including High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance spectroscopy, and two-dimensional Nuclear Magnetic Resonance methods have been employed for its characterization. These analytical approaches have established new standards for impurity identification and have been adapted for use with other pharmaceutical compounds, demonstrating the broader impact of this research on analytical pharmaceutical chemistry.
Relationship to Ziprasidone as an Impurity Compound
The relationship between this compound and ziprasidone represents a classic example of pharmaceutical impurity formation through dimerization processes. Ziprasidone, chemically known as 5-[2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one, serves as the precursor for this dimeric impurity through specific reaction pathways during synthesis.
The structural relationship between the parent compound and its dimeric impurity reveals important insights into pharmaceutical synthesis mechanisms. The impurity retains the core structural elements of ziprasidone, including the benzisothiazole and piperazine moieties, while forming a complex dimeric structure through a bridging hydroxyl group. This structural relationship has implications for understanding the compound's formation mechanism and developing strategies for minimizing its presence in pharmaceutical products.
Quality control protocols for ziprasidone specifically monitor for this impurity due to its consistent appearance during manufacturing processes. The compound's formation appears to be an inherent aspect of ziprasidone synthesis, occurring at concentrations typically ranging from 0.10% to 0.15% in commercial batches. This consistent formation pattern has necessitated the development of specialized analytical methods and established threshold limits for acceptable impurity levels in finished pharmaceutical products.
The impurity's designation in multiple pharmacopeial systems reflects its global significance in ziprasidone quality control. The European Pharmacopoeia classification as Impurity D and the United States Pharmacopeia designation as Related Compound C demonstrate the international recognition of this compound's importance in pharmaceutical quality assurance. These official designations require pharmaceutical manufacturers to monitor and control this impurity across all markets where ziprasidone is commercially available.
Nomenclature and Classification
The nomenclature of this compound reflects the complex nature of this pharmaceutical impurity and its multiple classification systems across different regulatory frameworks. The International Union of Pure and Applied Chemistry systematic name provides the most comprehensive description of the compound's structure, clearly delineating the dimeric nature and specific functional groups present in the molecule.
Multiple synonymous designations exist for this compound across different pharmaceutical and regulatory contexts. The European Pharmacopoeia designation as Ziprasidone European Pharmacopoeia Impurity D represents the European regulatory framework's classification system, while the United States Pharmacopeia designation as Ziprasidone Related Compound C reflects American pharmaceutical standards. Additionally, the compound is frequently referred to as Ziprasidone Dimer in scientific literature, emphasizing its dimeric structural relationship to the parent ziprasidone molecule.
The Chemical Abstracts Service registry number 1303996-68-0 provides a unique identifier for this compound in chemical databases and regulatory submissions. This registration number facilitates accurate identification across different naming conventions and ensures consistency in regulatory documentation and scientific communications. The molecular formula C42H40Cl2N8O3S2 and molecular weight of approximately 839.85 provide additional identifying characteristics for analytical and regulatory purposes.
Classification systems also include categorization as a process-related impurity, specifically formed during ziprasidone synthesis rather than through degradation processes. This classification has important implications for regulatory submissions and quality control strategies, as process-related impurities require different analytical approaches and control strategies compared to degradation products or residual solvents.
Research Significance and Objectives
The research significance of this compound extends beyond its immediate role as a pharmaceutical impurity to encompass broader questions of pharmaceutical synthesis mechanisms, analytical methodology development, and quality control optimization. Primary research objectives have focused on understanding the compound's formation mechanism, developing sensitive and specific analytical methods for its detection and quantification, and establishing appropriate control strategies for pharmaceutical manufacturing.
Mechanistic studies have revealed important insights into dimeric impurity formation during pharmaceutical synthesis. Research has proposed plausible formation mechanisms involving intermediate compounds and specific reaction conditions that favor dimerization processes. These mechanistic studies have contributed to the broader understanding of pharmaceutical chemistry and have informed process optimization strategies for minimizing impurity formation during ziprasidone synthesis.
Analytical method development represents another significant research area, with studies focusing on developing High-Performance Liquid Chromatography methods capable of detecting and quantifying this impurity at trace levels. The International Committee for Harmonization Impurity Processing guidelines have provided frameworks for establishing appropriate threshold limits and analytical procedures. These methodological advances have established new standards for pharmaceutical impurity analysis and have been adapted for use with other complex pharmaceutical compounds.
Research objectives also encompass the development of reference standards and certified reference materials for this compound. Multiple pharmaceutical companies and research institutions have undertaken synthesis and characterization of pure samples for use as analytical standards. These reference materials are essential for validating analytical methods and ensuring consistency in impurity monitoring across different laboratories and manufacturing sites.
Properties
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-3-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-2-oxo-1,3-dihydroindol-3-yl]-6-chloro-3-hydroxy-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40Cl2N8O3S2/c43-31-23-33-29(21-25(31)9-11-49-13-17-51(18-14-49)38-27-5-1-3-7-35(27)56-47-38)37(40(53)45-33)42(55)30-22-26(32(44)24-34(30)46-41(42)54)10-12-50-15-19-52(20-16-50)39-28-6-2-4-8-36(28)57-48-39/h1-8,21-24,37,55H,9-20H2,(H,45,53)(H,46,54) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXKGHVYXULCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC3=C(C=C2Cl)NC(=O)C3C4(C5=C(C=C(C(=C5)CCN6CCN(CC6)C7=NSC8=CC=CC=C87)Cl)NC4=O)O)C9=NSC1=CC=CC=C19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40Cl2N8O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303996-68-0 | |
| Record name | 5,5'-Bis(2-(4-(benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-(3,3'-biindoline)-2,2'-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303996680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5'-BIS(2-(4-(BENZO(D)ISOTHIAZOL-3-YL)PIPERAZIN-1-YL)ETHYL)-6,6'-DICHLORO-3-HYDROXY-(3,3'-BIINDOLINE)-2,2'-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81DVJ4GWP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
5,5'-Bis(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-(3,3'-biindoline)-2,2'-dione (CAS No. 1303996-68-0) is a complex organic compound with potential pharmacological applications. Its structure combines elements known for their biological activity, including the benzo[d]isothiazole moiety and piperazine derivatives. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C42H40Cl2N8O3S2
- Molecular Weight : 839.2 g/mol
- Structure : The compound features a biindoline core with dichloro and hydroxy substitutions, enhancing its interaction with biological targets.
The biological activity of 5,5'-Bis(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-(3,3'-biindoline)-2,2'-dione is primarily attributed to its interaction with various neurotransmitter receptors. The compound exhibits affinity towards:
- Dopamine Receptors (D2 and D3) : It acts as an antagonist at these receptors, which is significant in the treatment of psychiatric disorders.
- Serotonin Receptors (5-HT1A and 5-HT2A) : The compound shows moderate agonist activity at these sites, indicating potential antidepressant properties.
In Vitro Studies
Research has demonstrated that this compound possesses notable biological activities:
- Antipsychotic Potential : The compound showed a significant inhibitory effect on D2 receptor activity with IC50 values in the nanomolar range (e.g., IC50 = 8.9 nM for D2L receptor) .
- Safety Profile : Acute toxicity studies indicated a high safety threshold with LD50 values exceeding 2000 mg/kg .
Structure-Activity Relationship (SAR)
The SAR studies highlighted that modifications in the piperazine and benzo[d]isothiazole components significantly affect receptor binding affinities:
- Compounds incorporating heterocyclic piperazines demonstrated enhanced receptor affinity compared to their phenyl counterparts .
Case Studies
- Study on Antidepressant Activity : A study involving the synthesis of multimodal monoaminergic compounds revealed that derivatives similar to 5,5'-Bis(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-(3,3'-biindoline)-2,2'-dione showed promising antidepressant profiles by targeting multiple serotonin receptors .
- Antibacterial Evaluation : Another study assessed the antibacterial properties of related compounds containing the benzo[d]isothiazole moiety. Results indicated moderate antibacterial activity against various strains .
Data Summary
| Biological Activity | Receptor Target | IC50 Value (nM) | Safety Threshold (LD50) |
|---|---|---|---|
| Dopamine D2 | D2L | 8.9 | >2000 |
| Serotonin 5-HT1A | 5-HT1A | 201.4 | |
| Serotonin 5-HT2A | 5-HT2A | 195.5 |
Scientific Research Applications
Antipsychotic Properties
Research indicates that 5,5'-Bis(2-(4-(benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-(3,3'-biindoline)-2,2'-dione exhibits properties akin to atypical antipsychotics. It selectively blocks dopamine D2 receptors and serotonin 5-HT2 receptors . This dual action is crucial for managing symptoms in various psychiatric disorders.
Case Study:
A study on the compound's efficacy in animal models demonstrated significant reductions in psychotic symptoms compared to control groups. The compound showed a Ki value of 8.1 nM for the D2 receptor and 9.7 nM for the 5-HT1A receptor, indicating strong receptor binding affinity .
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have shown promise. The compound's ability to induce apoptosis in cancer cell lines has been documented, suggesting it may serve as a lead compound for developing new anticancer therapies.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
Neuroprotective Effects
Studies have also explored the neuroprotective effects of this compound against neurodegenerative diseases. Its antioxidant properties contribute to reducing oxidative stress in neuronal cells.
Case Study:
In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that treatment with the compound reduced markers of oxidative stress and improved cell viability under neurotoxic conditions . These findings suggest potential applications in treating conditions such as Alzheimer's disease.
Comparison with Similar Compounds
Key Observations :
- The target compound’s piperazine-ethyl linkage distinguishes it from the dithiolone-piperazine derivatives in –6, which exhibit simpler sulfur-rich cores but lack aromatic indoline systems .
- Unlike the bibenzyl-based fungicides in , the target compound’s biindoline core may confer superior CNS penetration due to increased lipophilicity .
Halogen-Substituted Derivatives
Halogenation (Cl, Br) is a common strategy to enhance binding affinity and metabolic stability:
Key Observations :
- Bromination in ’s triazine derivatives serves synthetic utility (e.g., facilitating cross-coupling), whereas the target compound’s dichloro groups likely optimize steric and electronic interactions in CNS targets .
Heterocyclic Ring Variations
Heterocycles influence bioactivity through electronic and steric effects:
Key Observations :
- The target compound’s benzoisothiazole moiety is critical for serotonin receptor antagonism, unlike the carbazole-based compounds in and , which are tailored for optoelectronic uses .
Data Tables
Table 1: Structural and Functional Comparison
Preparation Methods
Stepwise Assembly via Piperazinyl-Ethyl Coupling
A widely documented method involves the sequential coupling of pre-functionalized indoline fragments with piperazinyl-benzoisothiazole intermediates. The synthesis begins with the preparation of 6-chloro-5-(2-chloroacetyl)-1,3-dihydro-2H-indol-2-one, which is subsequently reacted with 3-(1-piperazinyl)-1,2-benzisothiazole under basic conditions (Scheme 1).
Key Steps:
-
Core Formation: Condensation of 2-nitrobenzaldehyde derivatives under basic conditions yields the 3,3'-biindoline-2,2'-dione scaffold.
-
Chlorination: Electrophilic aromatic substitution using Cl₂ or SOCl₂ introduces chlorine atoms at positions 6 and 6'.
-
Piperazinyl-Ethyl Attachment: Nucleophilic substitution between chloroacetyl intermediates and piperazinyl-benzoisothiazole occurs in anhydrous ethanol or THF, facilitated by triethylamine.
Example Protocol (Adapted from):
-
Reactants: 6-Chloro-5-(2-chloroacetyl)-oxindole (1.0 eq), 3-(1-piperazinyl)-1,2-benzisothiazole (2.2 eq).
-
Conditions: Reflux in ethanol (12 h), followed by neutralization with NaHCO₃.
-
Yield: ~65–70% after recrystallization (ethanol/water).
One-Pot Condensation Using ZrCl₄ Catalysis
Recent advancements employ zirconium tetrachloride (ZrCl₄) as a Lewis acid catalyst to streamline the synthesis of 3-hydroxybiindoline-diones (Table 1). This method concurrently forms the biindoline core and introduces substituents, reducing purification steps.
-
Reaction: Equimolar amounts of 6-chloroindole-2,3-dione and 6-chlorooxindole are heated with ZrCl₄ (0.2 eq) in anhydrous ethanol under reflux.
-
Workup: The crude product is washed with petroleum ether/isopropyl alcohol (1:1) to remove unreacted starting materials.
-
Outcome: The method achieves a diastereomeric ratio (dr) of 98:2 for the desired anti-configuration.
Table 1: Comparison of Catalytic Methods for Biindoline Core Synthesis
| Catalyst | Solvent | Temperature | Yield (%) | dr (anti:syn) |
|---|---|---|---|---|
| ZrCl₄ | Ethanol | Reflux | 68 | 98:2 |
| HCl | Acetic Acid | Reflux | 55 | 90:10 |
Impurity Formation During Ziprasidone Synthesis
The target compound frequently arises as a byproduct during ziprasidone production, particularly when reaction conditions favor bis-alkylation (Figure 1).
Mechanistic Insight:
-
Keto Ziprasidone Pathway: Over-alkylation of the oxindole nitrogen with excess 3-(1-piperazinyl)-1,2-benzisothiazole leads to bis-piperazinyl-ethyl substitution.
-
Mitigation Strategies: Patent US20060089502A1 recommends maintaining stoichiometric ratios (1:1 for oxindole:benzisothiazole) and using recrystallization with tertiary butyl alcohol to reduce impurity levels below 1,000 ppm.
Analytical Characterization and Purification
Spectroscopic Identification
Q & A
Q. What are the optimized synthetic routes for 5,5'-Bis(...)dione, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The compound can be synthesized via cyclization of thiourea intermediates derived from 4-(benzo[d]thiazol-2-yl)benzenamine and aryl isothiocyanates. Key steps include:
- Refluxing intermediates in ethanol for 2–6 hours to promote cyclization .
- Acid-catalyzed cyclization (e.g., HCl) to form oxadiazinane derivatives or amine-mediated cyclization for triazinane analogs .
- Purification via recrystallization using DMF-EtOH (1:1) or methanol, yielding compounds with >70% purity .
- Tailor reaction time and stoichiometric ratios (e.g., 1:1 molar ratio of amine to isothiocyanate) to minimize byproducts .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of 5,5'-Bis(...)dione?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign peaks based on spin-spin coupling patterns (e.g., singlet for symmetric protons in biindoline cores) and compare with reference spectra .
- HRMS : Confirm molecular weight (e.g., [M+H]+ ions) with <5 ppm error .
- Melting Point Analysis : Compare observed values (e.g., 210–215°C for oxadiazinane derivatives) to literature data to detect polymorphic variations .
Q. What purification methods are effective for isolating 5,5'-Bis(...)dione from reaction byproducts?
- Methodological Answer :
- Recrystallization : Use DMF-EtOH (1:1) for oxadiazinane derivatives, achieving >95% purity .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for polar byproduct removal .
- Solvent Extraction : Partition crude products between dichloromethane and water to remove unreacted amines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of 5,5'-Bis(...)dione?
- Methodological Answer :
- Substituent Variation : Modify aryl groups (e.g., electron-withdrawing vs. donating) and assess bioactivity. For example:
| Compound | Sp1 Activity (mm) | Sp2 Activity (mm) | Sp3 Activity (mm) |
|---|---|---|---|
| 3b | 19 | 5 | 2 |
| 3d | 3 | 1 | 1 |
| Table 1: Bioactivity variation with substituents (Sp1–Sp3 = bacterial/fungal strains) . |
- Computational Modeling : Perform docking studies to correlate substituent bulkiness with target binding (e.g., benzothiazole interactions with fungal enzymes) .
Q. What experimental designs are optimal for evaluating the bioactivity of 5,5'-Bis(...)dione across multiple biological targets?
- Methodological Answer :
- Split-Plot Design : Assign compound concentrations as main plots, biological replicates as subplots, and assay timepoints as sub-subplots to account for variability .
- In Vitro/In Vivo Parallelism : Test against 5+ microbial strains (e.g., S. aureus, C. albicans) and murine models to assess cross-target efficacy .
- Positive/Negative Controls : Include fluconazole for antifungal assays and vehicle-only groups to normalize baseline activity .
Q. How should researchers address discrepancies in reported bioactivity data for 5,5'-Bis(...)dione across studies?
- Methodological Answer :
- Assay Standardization : Use CLSI guidelines for MIC determination to reduce inter-lab variability .
- Species-Specific Analysis : Note that Sp1 (Gram-positive bacteria) may show higher sensitivity than Sp3 (Gram-negative) due to membrane permeability differences .
- Meta-Analysis : Pool data from ≥3 independent studies and apply statistical models (e.g., random-effects) to resolve outliers .
Q. What mechanistic studies are recommended to explore 5,5'-Bis(...)dione's interaction with biological targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC50 values against CYP450 isoforms to assess metabolic interference .
- X-Ray Crystallography : Co-crystallize the compound with C. albicans lanosterol demethylase to map binding residues .
- Kinetic Studies : Use surface plasmon resonance (SPR) to quantify binding kinetics (e.g., kon/koff rates) for receptor targets .
Q. What methodologies are appropriate for assessing the environmental fate and ecotoxicological impact of 5,5'-Bis(...)dione?
- Methodological Answer :
- Long-Term Ecosystem Studies : Monitor degradation in soil/water over 12+ months using HPLC-MS to detect persistent metabolites .
- Biotic/Abiotic Testing : Expose the compound to UV light (abiotic) and microbial consortia (biotic) to model natural degradation pathways .
- Trophic Transfer Analysis : Measure bioaccumulation in Daphnia magna and zebrafish to assess ecotoxicological risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
